molecular formula C13H17NO6S4 B3053703 3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid CAS No. 55425-51-9

3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid

Cat. No.: B3053703
CAS No.: 55425-51-9
M. Wt: 411.5 g/mol
InChI Key: QADFRFVGUNDHAD-UHFFFAOYSA-N
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Description

3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring system substituted with sulfopropylthio and propanesulfonic acid groups. It has a molecular formula of C13H17NO6S4 and a molecular weight of 411.5 g/mol. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .

Properties

CAS No.

55425-51-9

Molecular Formula

C13H17NO6S4

Molecular Weight

411.5 g/mol

IUPAC Name

3-[[3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]sulfanyl]propane-1-sulfonate

InChI

InChI=1S/C13H17NO6S4/c15-23(16,17)9-3-7-14-11-5-1-2-6-12(11)22-13(14)21-8-4-10-24(18,19)20/h1-2,5-6H,3-4,7-10H2,(H-,15,16,17,18,19,20)

InChI Key

QADFRFVGUNDHAD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=C(S2)SCCCS(=O)(=O)O)CCCS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(S2)SCCCS(=O)(=O)[O-])CCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate sulfonic acid derivative under controlled reaction conditions. This reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations. In biology and medicine, benzothiazole derivatives are studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of advanced materials, such as sensors and catalysts, due to its unique electronic and structural properties .

Mechanism of Action

The mechanism of action of 3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, benzothiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid can be compared with other benzothiazole derivatives, such as 2-aminobenzenethiol and 2-arylbenzothiazoles. These compounds share a common benzothiazole core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties . The unique combination of sulfopropylthio and propanesulfonic acid groups in this compound imparts distinct electronic and steric characteristics, making it a valuable compound for specific applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid
Reactant of Route 2
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3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid

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